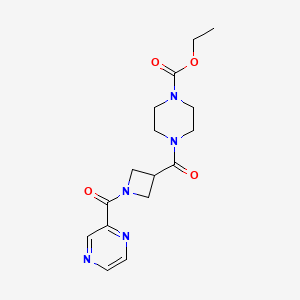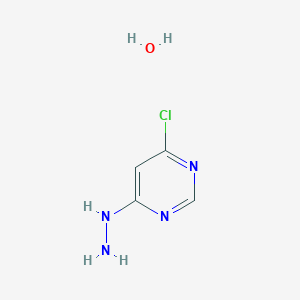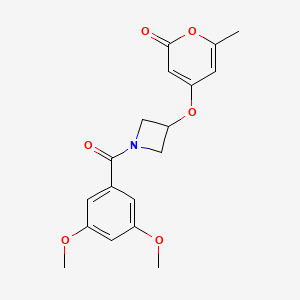
Ethyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of azetidines, a core structure in the compound, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazine-2-carbonyl group attached to an azetidine-3-carbonyl group, which is further attached to a piperazine-1-carboxylate group.Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction, specifically the aza Paternò–Büchi reaction, is a key reaction involved in the synthesis of this compound . This reaction is efficient for synthesizing functionalized azetidines, a core structure in the compound .科学的研究の応用
Synthesis and Biological Activity
The compound has been involved in the synthesis of novel fluoroquinolones, specifically designed and evaluated for their in vivo activity against Mycobacterium tuberculosis. These compounds demonstrated comparable activity to sparfloxacin, a known therapeutic agent, suggesting potential applications in tuberculosis treatment (Shindikar & Viswanathan, 2005).
Chemical Transformation and Derivative Synthesis
Research has explored the transformation of similar compounds into various heterocyclic derivatives, indicating a wide range of chemical reactivity and potential for creating diverse bioactive molecules. For instance, ethyl esters of coumarin derivatives were reacted with aromatic aldehydes and other reagents, yielding a variety of annelated coumarin derivatives (Mohammed, 2010). Additionally, ethyl 1,2-diaminoazulene-3-carboxylate was used to synthesize azulene derivatives condensed with nitrogen-containing heterocycles (Nozoe, Asao, & Kobayashi, 1973), further exemplifying the synthetic versatility of similar compounds.
Applications in Antimicrobial Studies
Some derivatives of related compounds have been synthesized and evaluated for their antimicrobial activity, suggesting potential pharmaceutical applications. For instance, a series of 1,2,4-triazol-3-one derivatives were synthesized and screened for their antimicrobial activity, showing good activity against several microorganisms compared to ampicillin, a standard antibiotic (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Heterocyclic Compound Synthesis
The reactivity of similar compounds with various reagents has been explored to synthesize different heterocyclic compounds, highlighting their utility in producing biologically significant molecules. For example, reactions involving ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates led to the formation of various diazanaphthalene, pyrazole, isoxazolo[3,4-b]pyridine, and other heterocyclic derivatives (Harb, Hesien, Metwally, & Elnagdi, 1989).
作用機序
Target of Action
It is known that similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is synthesized via the aza paternò–büchi reaction , which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
It is known that similar compounds have been designed and synthesized for their anti-tubercular activity , suggesting that they may interfere with the biochemical pathways of Mycobacterium tuberculosis.
Pharmacokinetics
It is known that the incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Action Environment
The synthesis of azetidines via the aza paternò–büchi reaction is known to be influenced by various factors, including the nature of the imine and alkene components and the reaction conditions .
特性
IUPAC Name |
ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-2-25-16(24)20-7-5-19(6-8-20)14(22)12-10-21(11-12)15(23)13-9-17-3-4-18-13/h3-4,9,12H,2,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIFPGBRWQXGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B2825642.png)

![3-(4-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2825649.png)
![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2825652.png)

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2825656.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2825657.png)
![(E)-2-amino-3-{[(E)-(3-chlorophenyl)methylidene]amino}-2-butenedinitrile](/img/structure/B2825658.png)
![4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2825659.png)
![5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2825660.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2825662.png)

